molecular formula C23H30N4O2 B7532795 2-phenyl-N'-[3-(4-phenylpiperazin-1-yl)propanoyl]butanehydrazide

2-phenyl-N'-[3-(4-phenylpiperazin-1-yl)propanoyl]butanehydrazide

カタログ番号: B7532795
分子量: 394.5 g/mol
InChIキー: VKUPNTSSCVAYEK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-phenyl-N'-[3-(4-phenylpiperazin-1-yl)propanoyl]butanehydrazide, also known as PBT-1, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It is a member of the family of hydrazide compounds, which are known to exhibit a wide range of biological activities. PBT-1 has been shown to have promising pharmacological properties and has been the subject of numerous scientific studies in recent years.

作用機序

The mechanism of action of 2-phenyl-N'-[3-(4-phenylpiperazin-1-yl)propanoyl]butanehydrazide is not well understood, but it is believed to act by binding to and stabilizing the Aβ peptide, preventing it from forming toxic aggregates. This compound has also been shown to inhibit the activity of metalloproteinases, which are enzymes that are involved in the breakdown of extracellular matrix proteins. This may contribute to its anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the levels of Aβ peptides in the brain, which may help to slow the progression of Alzheimer's disease. It has also been shown to reduce oxidative stress and inflammation, which may contribute to its neuroprotective effects. This compound has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.

実験室実験の利点と制限

One of the major advantages of 2-phenyl-N'-[3-(4-phenylpiperazin-1-yl)propanoyl]butanehydrazide for lab experiments is its potent inhibitory effect on Aβ aggregation. This makes it a valuable tool for studying the pathogenesis of Alzheimer's disease and for developing new therapeutic strategies. However, one limitation of this compound is its relatively low solubility in water, which may limit its use in certain experimental settings.

将来の方向性

There are many potential future directions for research on 2-phenyl-N'-[3-(4-phenylpiperazin-1-yl)propanoyl]butanehydrazide. One area of interest is the development of new formulations of this compound that may improve its solubility and bioavailability. Another area of interest is the investigation of this compound's potential therapeutic applications in other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Additionally, further studies are needed to better understand the mechanism of action of this compound and to identify potential biomarkers that may be useful for monitoring its therapeutic effects.

合成法

The synthesis of 2-phenyl-N'-[3-(4-phenylpiperazin-1-yl)propanoyl]butanehydrazide is a multi-step process that involves the reaction of several chemical reagents. The first step involves the reaction of 2-phenylbutyric acid with hydrazine hydrate to form the hydrazide intermediate. This intermediate is then reacted with 1-(4-phenylpiperazin-1-yl)propan-1-one to form the final product, this compound. The synthesis of this compound is a complex process that requires careful optimization of reaction conditions to ensure high yields and purity.

科学的研究の応用

2-phenyl-N'-[3-(4-phenylpiperazin-1-yl)propanoyl]butanehydrazide has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Huntington's disease. It has been shown to have a potent inhibitory effect on the aggregation of amyloid beta (Aβ) peptides, which are believed to play a key role in the pathogenesis of Alzheimer's disease. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.

特性

IUPAC Name

2-phenyl-N'-[3-(4-phenylpiperazin-1-yl)propanoyl]butanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O2/c1-2-21(19-9-5-3-6-10-19)23(29)25-24-22(28)13-14-26-15-17-27(18-16-26)20-11-7-4-8-12-20/h3-12,21H,2,13-18H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKUPNTSSCVAYEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NNC(=O)CCN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。